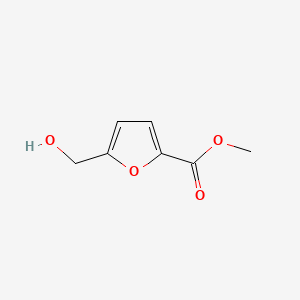

Methyl 5-(hydroxymethyl)furan-2-carboxylate

カタログ番号 B1281547

分子量: 156.14 g/mol

InChIキー: GCVVHNKBMLQFCY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09169291B2

Procedure details

5-formyl-2-furan carboxylic acid (1 g, 7.14 mmoles) was stirred in benzene (18 mL)/methanol (4 mL) in a 3-neck 50 mL round bottom flask with one neck connected to a funnel that was previously flushed with nitrogen gas. Trimethylsilyl diazomethane 2M in hexanes (3.6 mL, 7.2 mmoles) was added dropwise over a period of 15 min. After addition, the medium was a green limpid solution, which was stirred for 2 h at r.t. The reaction advancement is monitored by TLC 8:2 Hexanes/AcOEt followed by 95:5 CHCl3/MeOH, and stained with KMnO4. Solvents were evaporated under vacuum, and 14 mL of methanol was added. The flask was placed in an ice-water bath and sodium borohydride (600 mg, 15.8 mmoles) was added. The reaction mixture was stirred for 3 h at r.t. Water was poured off and the mixture extracted with AcOEt. The organic phase was dried over MgSO4, and the solvent was evaporated. The product was purified by silica gel column chromatography (7×3.5 cm) with 100 mL of 90:10, then 200 mL of 80:20, and finally 400 mL of a 75:25 mixture of Hexane/AcOEt to yield a yellow powder after extraction (780 mg, 70%). NMR 1H 300 MHz, CDCl3, (δ, ppm): 7.13 (d, J=3.4 Hz, 1H), 6.41 (d, J=3.3 Hz, 1H), 4.67 (d, J=6.2 Hz, 2H), 3.89 (s, 3H).

[Compound]

Name

hexanes

Quantity

3.6 mL

Type

reactant

Reaction Step Two

[Compound]

Name

Hexanes AcOEt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:3]1[O:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)=[O:2].[CH3:11][Si](C=[N+]=[N-])(C)C.[O-][Mn](=O)(=O)=O.[K+].[BH4-].[Na+]>C1C=CC=CC=1.O.C(Cl)(Cl)Cl.CO.CO>[OH:2][CH2:1][C:3]1[O:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=1 |f:2.3,4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(O1)C(=O)O

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C=[N+]=[N-]

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

3.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Hexanes AcOEt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Mn](=O)(=O)=O.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

600 mg

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl.CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 2 h at r.t

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to a funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that was previously flushed with nitrogen gas

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvents were evaporated under vacuum, and 14 mL of methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an ice-water bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 3 h at r.t

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture extracted with AcOEt

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by silica gel column chromatography (7×3.5 cm) with 100 mL of 90:10

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 mL of 80:20, and finally 400 mL of a 75:25 mixture of Hexane/AcOEt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow powder

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

after extraction (780 mg, 70%)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCC1=CC=C(O1)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |